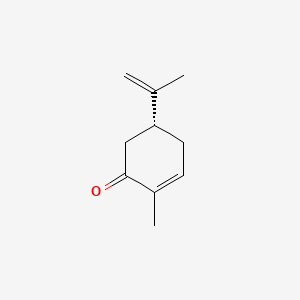

(-)-Carvone

概要

説明

L-カルボンは、天然に存在するモノテルペノイドであり、5炭素イソプレンユニットから派生したテルペノイドの一種です。主にキャラウェイシードとディルの精油に含まれています。 特徴的なキャラウェイのような香りは、香料および香料業界における重要な成分となっています . 化学的には、分子式C₁₀H₁₄Oのケトンに分類されます .

準備方法

合成経路と反応条件: L-カルボンは、柑橘油に含まれる一般的なテルペンであるリモネンを酸化する方法など、さまざまな方法で合成できます。 このプロセスには、制御された条件下で過マンガン酸カリウムまたはクロム酸などの酸化剤を使用することが含まれます .

工業生産方法: 工業的には、L-カルボンは、キャラウェイシードとディルの精油から水蒸気蒸留によって抽出されます。この方法により、L-カルボンが油に含まれる他の揮発性物質とともに分離されます。 分離されたL-カルボンは、さらに精製して所望の濃度を得ます .

化学反応の分析

Hydrogenation Reactions

Hydrogenation of (-)-carvone can yield several products depending on the reaction conditions:

-

Dihydrocarvone : This product is formed through the reduction of the carbonyl group and one double bond.

-

Carveol : A secondary alcohol derived from the hydrogenation of the carbonyl group.

The thermodynamic analysis indicates that hydrogenation reactions involving this compound are exothermic, with varying enthalpies depending on the specific reaction pathway:

| Reaction | Enthalpy (kJ/mol) |

|---|---|

| Hydrogenation to dihydrocarvone | -58.2 |

| Hydrogenation to carveol | -7.0 |

These values suggest that while the formation of dihydrocarvone is favorable, the conversion to carveol is less thermodynamically driven .

Epoxidation Reactions

The epoxidation of this compound can be achieved using peracetic acid or other peracids. The reaction typically proceeds via the more reactive isopropenyl double bond due to its higher nucleophilicity compared to the conjugated double bond:

-

Mechanism : The reaction involves a nucleophilic attack by the peracid on the double bond, leading to the formation of an epoxide.

-

Selectivity : The reaction shows high chemoselectivity towards the isopropenyl group with low diastereoselectivity.

The activation enthalpies for this process have been calculated, indicating that the epoxidation reaction is strongly exothermic:

| Reaction Pathway | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Attack at C=C (isopropenyl) | 11.7 | -61.9 |

| Attack at C=C (conjugated) | Higher than isopropenyl | Less exothermic |

This data supports that epoxidation can be considered irreversible under standard conditions .

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound leads to the formation of lactones through a mechanism involving nucleophilic attack by peracetic acid on the carbonyl carbon:

-

Products : Two different lactones can be obtained depending on the reaction pathway.

-

Thermodynamics : The reaction exhibits varying activation energies, indicating different pathways for lactone formation.

The activation enthalpies associated with this oxidation are considerably higher compared to epoxidation, suggesting a more complex mechanism .

Nucleophilicity and Electrophilicity

Studies utilizing molecular electron density theory have shown that:

-

The isopropenyl double bond in this compound is more nucleophilically activated than other reactive sites.

-

This characteristic influences its reactivity in various chemical transformations, including cycloadditions and electrophilic additions.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions with diphenyl nitrilimine and phenyl nitrile oxide, yielding pyrazoles and isoxazoles respectively:

| Reactant | Product Type | Selectivity |

|---|---|---|

| Diphenyl nitrilimine | Pyrazoles | High regioselectivity |

| Phenyl nitrile oxide | Isoxazoles | Contrasting selectivity |

These reactions demonstrate the versatility of this compound as a substrate in synthetic organic chemistry .

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

(-)-Carvone exhibits significant antimicrobial properties against various pathogens. Research indicates its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans and Aspergillus niger. The mechanism involves increasing cell permeability and disrupting membrane integrity, thereby inhibiting microbial growth .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest. It has demonstrated efficacy against several cancer cell lines, including breast cancer and melanoma . The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further research in oncology.

Neuropharmacological Effects

Research has explored the effects of this compound on neurological disorders. It has shown potential as an anticonvulsant agent, with studies indicating its ability to reduce convulsion latency in animal models. Moreover, it exhibits sedative effects and can influence pain perception . However, some studies also indicate neurotoxic effects at higher concentrations, which necessitates careful consideration in therapeutic applications .

Food Industry Applications

Flavoring Agent

this compound is extensively used as a flavoring agent in the food industry due to its pleasant minty aroma. It is primarily responsible for the flavor profiles of caraway seeds, dill, and spearmint . Its use enhances the sensory attributes of various food products.

Preservative Properties

The antimicrobial properties of this compound also lend themselves to food preservation. It has been incorporated into food packaging materials to inhibit microbial growth and extend shelf life. Research indicates that incorporating this compound into poly(lactic acid) films can effectively reduce bacterial contamination on food surfaces .

Agricultural Applications

Pest Control

this compound has been approved by regulatory agencies for use as a biopesticide. Its effectiveness as a mosquito repellent has been documented, making it suitable for incorporation into personal care products like insect repellents . Additionally, it is used to prevent premature sprouting in potatoes during storage, marketed under specific brand names in certain regions .

Bioherbicide Development

Recent studies suggest that this compound may serve as a bioherbicide due to its effects on plant growth regulation. It has been shown to disrupt microtubule organization in plant cells, leading to inhibited root growth in targeted weeds . This property positions this compound as a promising candidate for sustainable agricultural practices.

Environmental Applications

Biodegradable Packaging

The incorporation of this compound into biodegradable materials enhances their antimicrobial properties while maintaining environmental sustainability. This application is particularly relevant in the context of increasing demand for eco-friendly packaging solutions that do not compromise food safety .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmacology | Antimicrobial, anticancer, neuropharmacology | Effective against various pathogens; induces apoptosis in cancer cells; potential neurotoxic effects at high doses |

| Food Industry | Flavoring agent, preservative | Enhances flavor profiles; extends shelf life through antimicrobial action |

| Agriculture | Pest control (mosquito repellent), bioherbicide | Approved for use as insect repellent; inhibits weed growth by disrupting microtubule structure |

| Environmental Science | Biodegradable packaging | Improves antimicrobial properties of eco-friendly materials |

作用機序

L-カルボンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗菌作用: 微生物細胞膜を破壊し、細胞溶解を引き起こします.

抗炎症作用: L-カルボンは、炎症を促進するサイトカインの産生を阻害し、炎症を軽減します.

冷却効果: 一過性受容体電位陽イオンチャネルサブファミリーMメンバー8(TRPM8)を活性化し、これは冷感に関係しています.

6. 類似化合物の比較

L-カルボンは、しばしばそのエナンチオマーであるD-カルボンやその他の類似化合物と比較されます。

D-カルボン: スペアミント油に含まれるD-カルボンは、L-カルボンのキャラウェイのような香りと異なり、スペアミントの香りが特徴です.

L-カルボンの独自性: L-カルボンは、特徴的なキャラウェイのような香りと、香料、香料、医薬品における特定の用途により、他の類似化合物と区別されます .

類似化合物との比較

L-Carvone is often compared with its enantiomer, D-Carvone, and other similar compounds:

D-Carvone: Found in spearmint oil, D-Carvone has a distinct spearmint aroma, unlike the caraway-like aroma of L-Carvone.

Menthone: Another monoterpenoid ketone, menthone has a minty aroma and is found in peppermint oil.

Limonene: A precursor to carvone, limonene has a citrus aroma and is found in citrus oils.

Uniqueness of L-Carvone: L-Carvone’s unique caraway-like aroma and its specific applications in flavoring, fragrance, and pharmaceuticals distinguish it from other similar compounds .

生物活性

(-)-Carvone, a monoterpene found predominantly in spearmint and caraway, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Effects : Effective against various pathogens.

- Neuroprotective Properties : Potential in neurodegenerative disease management.

- Anti-inflammatory and Antioxidant Effects : Reducing oxidative stress and inflammation.

- Anticancer Activity : Inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound against Staphylococcus aureus was found to be 182 mg/mL, while for Escherichia coli, it was 374 mg/mL . Additionally, this compound has been utilized in antibacterial coatings for medical devices, showing an effective reduction in bacterial counts by approximately 84% for S. aureus and 86% for E. coli after 10 days .

Neuroprotective Effects

This compound's neuroprotective potential was evaluated in various in vitro studies. It demonstrated a cytotoxic concentration (CC50) of approximately 0.844 mM against SH-SY5Y neuronal cells, indicating its ability to protect against oxidative stress-induced damage . Furthermore, it exhibited hepatoprotective effects by reducing lipid peroxidation in liver cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anti-inflammatory and Antioxidant Properties

Studies have highlighted the anti-inflammatory effects of this compound through the inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers. Its antioxidant activity contributes to the mitigation of cellular damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Cell Membranes : this compound affects membrane fluidity and integrity, leading to altered cellular responses.

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways and oxidative stress responses.

- Modulation of Signaling Pathways : this compound influences pathways associated with cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

- Neuropharmacological Study : A study conducted on Wistar rats evaluated the effects of this compound on nerve excitability using a sucrose-gap apparatus. Results indicated that this compound reduced compound action potential (CAP) excitability significantly compared to controls, suggesting its potential use as a local anesthetic despite possible neurotoxic effects at higher concentrations .

- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings point towards its potential as an adjunct therapy in cancer treatment protocols .

Table 1: Summary of Biological Activities of this compound

特性

IUPAC Name |

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHMXUKGWMISQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041413 | |

| Record name | R-(-)-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, (l-form) colourless to pale strawberry coloured liquid with a spearmint-like odour | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.31 mg/mL at 25 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.960 | |

| Record name | l-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6485-40-1 | |

| Record name | (-)-Carvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Carvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | R-(-)-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-p-mentha-1(6),8-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TO7X34D3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 15 °C | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。